molecular formula C16H6F12Se2 B3059489 Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] CAS No. 335383-23-8

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

Cat. No.: B3059489
CAS No.: 335383-23-8
M. Wt: 584.1 g/mol
InChI Key: NRZFMEPRSSEGOP-UHFFFAOYSA-N
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Description

The trifluoromethyl (-CF₃) substituents impart strong electron-withdrawing properties, enhancing stability and solubility in organic solvents like acetonitrile (MeCN) .

This compound has garnered attention as a catalyst in organic synthesis. For instance, it facilitates the Atherton–Todd reaction, converting hydrophosphoryl compounds (e.g., phosphine oxides, H-phosphonates) into phosphoramidates, phosphonamidates, and phosphinamides with yields ranging from 36% to 98% under mild conditions (5 mol% catalyst loading, 60°C) . Additionally, BTFMP-diselenide demonstrates unique reactivity in oxidation reactions. For example, in the presence of electron-rich aldehydes like 3,4,5-trimethoxybenzaldehyde, it selectively produces phenols (e.g., 3,4,5-trimethoxyphenol) rather than carboxylic acids, a behavior attributed to its redox-active selenium centers .

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]diselanyl]-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F12Se2/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZFMEPRSSEGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445589
Record name Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335383-23-8
Record name Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for diselenide, bis[3,5-bis(trifluoromethyl)phenyl] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form seleninic acids, which are highly reactive intermediates.

    Reduction: The compound can be reduced to form selenides.

    Substitution: It can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] involves its ability to undergo redox cycling. The compound can alternate between its oxidized and reduced forms, allowing it to act as a catalyst in various chemical reactions. In biological systems, it mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides .

Comparison with Similar Compounds

Phosphine-Based Ligands

Phosphine ligands with 3,5-bis(trifluoromethyl)phenyl substituents, such as 1,1'-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (), share structural similarities with BTFMP-diselenide. Both classes feature bulky, electron-deficient aryl groups. However, the central atom (phosphorus vs. selenium) dictates their roles:

  • Catalytic Mechanisms : Phosphines act as electron-rich ligands in transition-metal catalysis (e.g., cross-coupling reactions), whereas BTFMP-diselenide operates via selenium-mediated redox cycles .
  • Reaction Scope : BTFMP-diselenide excels in oxidative transformations (e.g., Atherton–Todd), while phosphine ligands are pivotal in asymmetric hydrogenation or carbon-carbon bond formation .
Property BTFMP-Diselenide Phosphine Ligand ()
Central Atom Selenium Phosphorus
Key Applications Oxidative catalysis (Atherton–Todd) Transition-metal coordination
Substituent Effects Strong electron-withdrawing (-CF₃) Similar substituents, but P-center
Solubility High in MeCN Dependent on backbone (e.g., binaphthyl)

(R)-DM-BINAP ()

(R)-DM-BINAP, a binaphthyl phosphine ligand with 3,5-dimethylphenyl groups, contrasts with BTFMP-diselenide in both electronic and steric profiles:

  • Electron Effects : The -CF₃ groups in BTFMP-diselenide are stronger electron-withdrawing groups compared to -CH₃ in (R)-DM-BINAP, leading to higher electrophilicity and oxidative stability.
  • Catalytic Performance: (R)-DM-BINAP is renowned for enantioselective catalysis (e.g., asymmetric hydrogenation), whereas BTFMP-diselenide’s utility lies in non-chiral, redox-driven reactions .

Selenium-Containing Analogues

  • Reactivity in Oxidation: BTFMP-diselenide’s selective phenol formation from aldehydes diverges from typical selenium dioxide (SeO₂) catalysts, which often yield carboxylic acids. This selectivity is attributed to the steric bulk of the -CF₃ groups, which may modulate intermediate stabilization .
  • Fluorous Phase Compatibility : BTFMP-diselenide’s -CF₃ substituents enhance compatibility with fluorous solvents, enabling triphasic catalytic systems—a feature less common in simpler diselenides like diphenyl diselenide .

Substituent-Driven Comparisons

The 3,5-bis(trifluoromethyl)phenyl group is a recurring motif in diverse compounds (e.g., ). Key comparisons include:

  • Solubility: BTFMP-diselenide and 3,5-bis(trifluoromethyl)phenyl biguanide hydrochloride () both exhibit enhanced solubility in organic phases due to -CF₃ groups, unlike non-fluorinated analogues.
  • Electronic Effects : In oxidation reactions, the -CF₃ groups in BTFMP-diselenide stabilize electron-deficient intermediates, contrasting with electron-donating groups (e.g., -OCH₃ in p-anisaldehyde), which alter product distributions .

Biological Activity

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is an organoselenium compound that has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by two selenium atoms bonded to a bis(3,5-bis(trifluoromethyl)phenyl) moiety, enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and biochemistry.

Key Biological Activities

  • Antioxidant Properties :
    Diselenide compounds generally exhibit antioxidant activity by mimicking the enzyme glutathione peroxidase. This enzyme plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] specifically demonstrates this activity, contributing to cellular protection against oxidative stress.
  • Redox Cycling :
    The compound can undergo redox cycling, alternating between oxidized and reduced forms. This property allows it to act as a catalyst in various biochemical reactions, influencing cellular redox states and potentially modulating signaling pathways involved in cell survival and apoptosis .
  • Neuroprotective Effects :
    Preliminary studies suggest that diselenide, bis[3,5-bis(trifluoromethyl)phenyl] can penetrate the blood-brain barrier, indicating its potential for targeting neurological disorders. Its ability to protect neuronal cells from oxidative stress positions it as a candidate for further research in neuroprotection.
  • Anticancer Activity :
    Research indicates that diselenides can exhibit prooxidant behavior at low concentrations, which may be leveraged for anticancer therapies. The modulation of cellular signaling pathways related to cancer growth and survival has been observed with various diselenide compounds . The specific mechanisms through which diselenide, bis[3,5-bis(trifluoromethyl)phenyl] exerts its anticancer effects remain an area for further investigation.

The biological activity of diselenide compounds is primarily attributed to their ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the modulation of redox-sensitive signaling pathways. The following table summarizes the mechanisms identified in the literature:

MechanismDescription
Antioxidant Activity Reduces hydrogen peroxide and organic hydroperoxides, mimicking glutathione peroxidase.
Redox Modulation Alters cellular redox states, influencing signaling pathways related to cell survival .
Prooxidant Activity Induces oxidative stress in cancer cells, potentially leading to apoptosis .
Neuroprotective Action Protects neuronal cells from oxidative damage and may enhance cognitive function.

Case Studies

  • Neuroprotective Study : A recent study explored the effects of diselenide on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls treated with oxidative agents alone. This suggests that diselenide may enhance neuronal resilience through its antioxidant properties.
  • Cancer Research : In vitro studies demonstrated that diselenide compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis through redox-dependent mechanisms. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
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